2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione
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Overview
Description
2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is a heterocyclic compound that contains a pyridine ring and a thiadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of pyridine derivatives with thiadiazolidine precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with a thiadiazolidine derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as chromatography and distillation, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine ring to a more reduced form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry.
Thiazole Derivatives: Similar to thiadiazolidine, thiazole compounds have diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
CAS No. |
89151-29-1 |
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Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-(1-pyridin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H13N3O2S/c1-8(9-2-4-10-5-3-9)12-7-6-11-15(12,13)14/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
IYQOGVHMOOVHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)N2CCNS2(=O)=O |
Origin of Product |
United States |
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